2-(Thiolan-3-yloxy)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

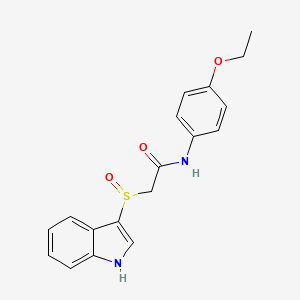

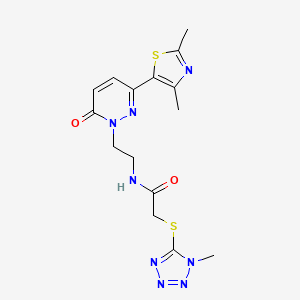

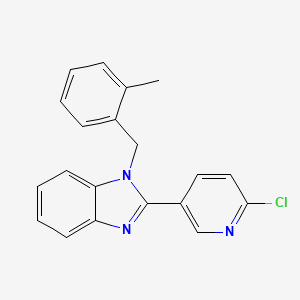

2-(Thiolan-3-yloxy)quinoxaline is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds that consist of a fused benzene and pyrazine ring. The thiolan-3-yloxy moiety refers to a sulfur-containing five-membered ring attached to the quinoxaline core through an ether linkage. These types of compounds are of interest due to their potential biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those with thiolated substituents, has been explored in several studies. For instance, a photoinduced cyclization method has been developed to synthesize 2,3-bis(selanyl)quinoxalines and 2-thiolated quinoxaline derivatives from o-diisocyanoarenes and thiols. This method is advantageous as it avoids the use of metal catalysts and additives, operates under mild conditions, and demonstrates high conversion rates and broad substrate scope . Another study describes the synthesis of quinoxaline derivatives containing indoline-2,3-dione or thiazolidinone residues, which have shown antimicrobial activity against various bacterial species . Additionally, 2-(alkyl and aryl)thiazolo[4,5-b]quinoxaline derivatives have been synthesized and studied for their fluorescent properties, indicating potential applications as fluorescent dyes .

Molecular Structure Analysis

The molecular structure of 2-(thiolan-3-yloxy)quinoxaline would feature a quinoxaline core with a thiolan-3-yloxy substituent. The presence of the sulfur atom within the thiolan ring can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules. The exact structure and properties would depend on the specific substituents and their positions on the quinoxaline ring.

Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions. For example, an electrochemical method has been reported for the C(sp2)-H thioetherification of quinoxalin-2(1H)-ones with thiols, leading to the formation of 3-alkylthiol substituted quinoxalin-2(1H)-ones . This reaction proceeds under metal- and chemical oxidant-free conditions. Another study reports the reaction of 2-chloro-3-(1,3-dioxolan-2-yl)quinolines with 1,2,4-triazole-5-thiol, resulting in the formation of thiazinoquinoline derivatives . These reactions highlight the versatility of quinoxaline derivatives in forming various thiolated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(thiolan-3-yloxy)quinoxaline would be influenced by the presence of the thiolan ring and the quinoxaline core. The sulfur atom in the thiolan ring could contribute to the compound's lipophilicity and potential binding affinity to biological targets. The quinoxaline core may contribute to the compound's stability and electronic properties, which are important for its fluorescent and antimicrobial activities . The exact properties would need to be determined experimentally, including solubility, melting point, and reactivity under various conditions.

将来の方向性

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

特性

IUPAC Name |

2-(thiolan-3-yloxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-4-11-10(3-1)13-7-12(14-11)15-9-5-6-16-8-9/h1-4,7,9H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJNDNHLSEKDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiolan-3-yloxy)quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)

![5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3019656.png)

![Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B3019663.png)